5-Bromo-2-methoxyquinoline-8-carbaldehyde 5-Bromo-2-methoxyquinoline-8-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885687-82-1
VCID: VC7852044
InChI: InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3
SMILES: COC1=NC2=C(C=CC(=C2C=C1)Br)C=O
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09

5-Bromo-2-methoxyquinoline-8-carbaldehyde

CAS No.: 885687-82-1

Cat. No.: VC7852044

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09

* For research use only. Not for human or veterinary use.

5-Bromo-2-methoxyquinoline-8-carbaldehyde - 885687-82-1

CAS No. 885687-82-1
Molecular Formula C11H8BrNO2
Molecular Weight 266.09
IUPAC Name 5-bromo-2-methoxyquinoline-8-carbaldehyde
Standard InChI InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3
Standard InChI Key IGLZFFUNRZEBSG-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=CC(=C2C=C1)Br)C=O
Canonical SMILES COC1=NC2=C(C=CC(=C2C=C1)Br)C=O

Chemical Structure and Identifiers

Molecular Characteristics

The compound’s structure consists of a quinoline core (a bicyclic aromatic system) with substituents at positions 2 (methoxy), 5 (bromo), and 8 (carbaldehyde). Key identifiers include:

PropertyValueSource
CAS Number885687-82-1
PubChem CID70700876
Molecular FormulaC₁₁H₈BrNO₂
Molecular Weight266.09 g/mol
SMILESCOC1=NC2=C(C=CC(=C2C=C1)Br)C=O
InChIKeyIGLZFFUNRZEBSG-UHFFFAOYSA-N

The aldehyde group at position 8 enables reactivity in condensation reactions, while the bromine atom at position 5 provides a site for further functionalization via cross-coupling reactions .

Synthesis and Preparation Methods

Reported Synthesis Pathways

While no direct synthesis of 5-bromo-2-methoxyquinoline-8-carbaldehyde is explicitly detailed in publicly available literature, analogous methods for brominated quinolines suggest potential routes:

  • Bromination of Quinoline Derivatives:
    Introducing bromine at position 5 via electrophilic substitution, followed by aldehyde functionalization at position 8. This approach typically requires protective/deprotective steps to control regioselectivity .

  • Cross-Coupling Reactions:
    Utilizing palladium-catalyzed coupling reactions to introduce substituents at position 5, though bromine’s presence may complicate such processes .

  • One-Pot Synthesis via Acid-Catalyzed Condensation:
    Inspired by pyrimidine synthesis methods (e.g., reacting 2-bromomalonaldehyde with amidines in protic acids), similar strategies might apply to quinoline systems .

Table 1: Hypothetical Synthesis Pathways for Structural Analogs

Reagents/ConditionsKey StepsYieldSource
2-Bromomalonaldehyde + AmidineAcid-catalyzed condensation (e.g., HCl)~33–43%
Brominated Quinoline + Oxidizing AgentAldehyde formation at C8N/AHypothetical

Physicochemical Properties

Predicted and Experimental Data

Experimental data for this compound are scarce, but computational predictions and analog comparisons provide insights:

PropertyValueSource
Density1.577 ± 0.06 g/cm³ (predicted)
Boiling Point384.9 ± 42.0°C (predicted)
pKa0.55 ± 0.50 (predicted)
LogP2.818–3.28 (predicted)
Storage Conditions2–8°C under inert gas (N₂/Ar)

The aldehyde group contributes to its potential reactivity, while the methoxy substituent enhances solubility in polar aprotic solvents .

ActivityMechanismExample Compounds
AnticancerDNA intercalation, kinase inhibitionChloroquine, Doxorubicin
AntimicrobialMembrane disruption, enzyme inhibitionCiprofloxacin, Mefloquine
Enzyme InhibitionCompetitive binding to active sitesCarbonic anhydrase inhibitors (e.g., acetazolamide)

While 5-bromo-2-methoxyquinoline-8-carbaldehyde lacks direct biological activity data, its structural features suggest utility in synthesizing derivatives with tailored properties. For instance:

  • Aldehyde Functionalization: Schiff base formation for metal coordination or prodrug design.

  • Bromine Reactivity: Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Causes skin irritationWear protective gloves/clothing
H319: Causes serious eye irritationUse safety goggles
H335: May cause respiratory irritationWork in ventilated areas

Storage Recommendations:

  • Store in sealed containers under inert gas (N₂/Ar) at 2–8°C.

  • Avoid exposure to strong oxidizers or acids .

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